molecular formula C11H9NO2 B1301539 2-Methylquinoline-3-carboxylic acid CAS No. 635-79-0

2-Methylquinoline-3-carboxylic acid

Cat. No. B1301539
CAS RN: 635-79-0
M. Wt: 187.19 g/mol
InChI Key: WXYKQNAKEPRCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinoline-3-carboxylic acid is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methyl group attached to the second carbon and a carboxylic acid moiety at the third carbon position. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide can produce 1,2-dihydroquinoline-3-carboxylic acid derivatives, which are structurally related to this compound . Another related synthesis involves the Pictet-Spengler reaction on substituted tyrosine to produce tetrahydroisoquinoline carboxylic acids . Additionally, a series of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives can be synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate . These methods highlight the versatility of synthetic approaches to quinoline derivatives.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized by various spectroscopic techniques. For example, the crystal structures of cocrystals/salts assembled from 2-methylquinoline with different carboxylic acids have been studied using X-ray diffraction analysis, revealing the presence of hydrogen bonding interactions that contribute to the formation of 1D–3D frameworks . Similarly, the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives has been characterized by NMR, IR, and single crystal X-ray diffraction techniques, providing insights into the molecular structure and intermolecular interactions .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids involves the synthesis of an amino intermediate followed by a halogenation reaction according to the Sandmeyer reaction . Additionally, 2-substituted quinoline carboxylic acids can be synthesized through the reaction of acyl- and aroylpyruvic acids with amines, demonstrating the reactivity of the quinoline ring system10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by their molecular structure. The presence of substituents on the quinoline ring can affect properties such as melting points, solubility, and reactivity. For example, the study of hydrogen-bonded supramolecular frameworks in organic acid-base adducts of 2-methylquinoline with various carboxylic acids provides insights into the role of weak interactions in determining the physical properties of these compounds . Additionally, the antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids highlight the influence of molecular structure on biological properties .

Scientific Research Applications

Hydrogen Bonded Supramolecular Framework

Studies focusing on the interactions between 2-methylquinoline and various carboxylic acid derivatives have highlighted the role of 2-methylquinoline in forming hydrogen bonds with these acids. This has led to a deeper understanding of the structural aspects of these compounds, particularly in the formation of 1D to 3D frameworks due to hydrogen bonding interactions (Jin et al., 2012).

Esterification Reactions

The esterification reaction of 2-methylquinoline-3-carboxylic acid has been studied, with the reaction condition optimized for higher yield and shorter reaction time. This process is significant in the synthesis of esters from this compound (Gao Wen-tao, 2009).

Synthesis and Modification

The synthesis and modification of this compound and its derivatives have been extensively studied. These include bromination and other chemical transformations, which are important for creating various pharmaceutical and chemical compounds (Gracheva & Tochilkin, 1980).

Nickel Peroxide Oxidation

This compound undergoes oxidation with nickel peroxide, a reaction crucial for the synthesis of quinoline-2,3-dicarboxylic acid. This process highlights the compound's reactivity and utility in creating more complex molecules (Ladner, 1986).

Biological Activity

Studies have been conducted on the biological activities of this compound derivatives. These studies focus on their potential anti-inflammatory, analgesic, antimicrobial, and antifungal properties, highlighting the compound's relevance in pharmaceutical research (Dubrovin et al., 2015).

Photoluminescence and Semiconductor Properties

Research on this compound derivatives has also covered their photoluminescence and semiconductor properties. These findings are crucial in the development of novel materials for various technological applications (Yi et al., 2019).

Safety and Hazards

The safety information available indicates that 2-Methylquinoline-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard classification of Eye Damage 1 .

Future Directions

Quinoline and its derivatives, including 2-Methylquinoline-3-carboxylic acid, have become essential compounds due to their versatile applications in various fields . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, future research may focus on further exploring the potential applications of these compounds in different areas of science and technology.

Biochemical Analysis

Biochemical Properties

2-Methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . These interactions are crucial for its function in biochemical pathways, where it may act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression that can alter cellular behavior . Additionally, its impact on cellular metabolism can result in variations in metabolite levels, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is critical for its role in regulating biochemical pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, which are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that are crucial for its metabolism. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall activity and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYKQNAKEPRCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363244
Record name 2-Methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

635-79-0
Record name 2-Methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-3-QUINOLINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylquinoline-3-carboxylic acid
Reactant of Route 2
2-Methylquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methylquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methylquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methylquinoline-3-carboxylic acid
Reactant of Route 6
2-Methylquinoline-3-carboxylic acid

Q & A

Q1: What is the most efficient method for esterification of 2-Methylquinoline-3-carboxylic acid?

A1: Research indicates that using concentrated H2SO4 as a catalyst in ethanol solvent provides optimal results. [, ] A reaction ratio of 1.0 mmol this compound : 1.0 mL ethanol : 0.2 mL concentrated H2SO4 for 2 hours yielded the ester product at 68.1%. This method offers advantages like reduced reaction time and improved yield compared to other methods. [, ]

Q2: How does this compound react with thionyl chloride?

A2: Instead of a typical acid chloride formation, reacting this compound with thionyl chloride yields a dichlorothiolactone. [] This unexpected product highlights the unique reactivity of this compound. []

Q3: Are there any known applications of this compound derivatives in the food industry?

A3: Yes, a specific derivative, 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, is utilized as a flavor modifier in certain food categories. [] Extensive safety evaluations, including a 90-day dietary study in rats, determined that this derivative poses no safety concerns at the estimated dietary exposure levels. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.